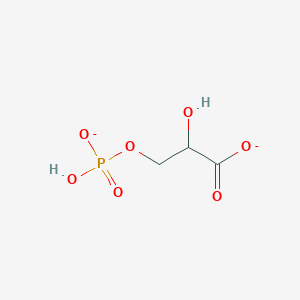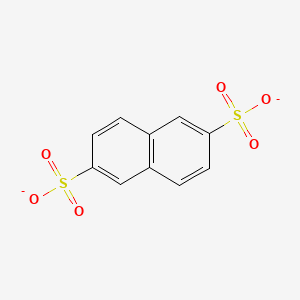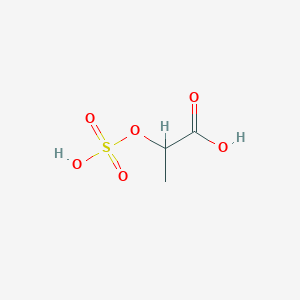
3-Phosphoglycerate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phosphoglycerate(2-) is a phosphoglycerate obtained by deprotonation of the carboxy group and one of the phosphate OH groups of 3-phosphoglyceric acid. It is a phosphoglycerate and a 3-phosphoglycerate. It is a conjugate base of a 3-phosphoglyceric acid. It is a conjugate acid of a 3-phosphoglycerate(3-).
Wissenschaftliche Forschungsanwendungen
Role in Plant Metabolism 3-Phosphoglycerate (3-PG) plays a significant role in the metabolism of plants. It acts as an activator of ADP-glucose synthetase, an enzyme crucial for starch synthesis. Inorganic phosphate, which inhibits enzymes involved in sucrose and starch synthesis, contrasts with 3-PG's activating role. Furthermore, 3-PG is essential in the transport of triose phosphates from chloroplasts to the cytosol and activates the synthesis of fructose 2,6 bisphosphate. This coordination is vital for regulating starch and sucrose synthesis and carbon partitioning between reserve polymers and disaccharides (Preiss, 1984).
Cancer Research and Metabolic Reprogramming In cancer research, 3-phosphoglycerate dehydrogenase (PHGDH), the enzyme of de novo serine biosynthesis that starts with 3-PG, is gaining attention. PHGDH is highly expressed in various cancers, including breast cancer, melanoma, and Ewing’s sarcoma. Understanding PHGDH's role in cancer progression is crucial for developing effective metabolic therapies targeting PHGDH-driven resistance (Rathore, Schutt, & Van Tine, 2020).
Enzymatic Studies and Medical Research Extensive studies have been conducted on enzymes like phosphoglycerate kinase, which involves 3-PG in its reaction process. These studies provide insights into the enzyme's structural and functional dynamics, essential for understanding various biological processes, including glycolysis (Haran, Haas, Szpikowska, & Mas, 1992). Additionally, research on 3-phosphoglycerate dehydrogenase (3-PGDH) deficiency, a disorder characterized by congenital microcephaly, severe psychomotor retardation, and seizures, highlights the importance of 3-PG in neurodevelopment (Koning et al., 2004).
Biochemical and Structural Analysis 3-PG has also been a subject of biochemical and structural analysis in various organisms, helping to elucidate the molecular mechanisms of enzymes like phosphoglycerate mutase and phosphoglycerate dehydrogenase. These analyses are critical for understanding metabolic pathways in different organisms, ranging from bacteria to humans (Chander, Setlow, Lamani, & Jedrzejas, 1999).
Eigenschaften
Molekularformel |
C3H5O7P-2 |
|---|---|
Molekulargewicht |
184.04 g/mol |
IUPAC-Name |
2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropanoate |
InChI |
InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/p-2 |
InChI-Schlüssel |
OSJPPGNTCRNQQC-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])O)OP(=O)(O)[O-] |
Kanonische SMILES |
C(C(C(=O)[O-])O)OP(=O)(O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8R,9R,10S,13R,14S,17S)-10,13-dimethyl-17-[2-(6-sulfanylidene-3H-purin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1230430.png)
![2-amino-7-methyl-4-(5-nitro-2-furanyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B1230431.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1230433.png)
![5-Methyl-3-phenyl-7-(prop-2-enylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B1230436.png)
![4-[13-hydroxy-13-[5-[5-(1,5,6-trihydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1230437.png)
![1-(Cycloheptylideneamino)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1230438.png)
![2-[[(3-Methoxyanilino)-oxomethyl]-[(3-methyl-2-thiophenyl)methyl]amino]acetic acid ethyl ester](/img/structure/B1230441.png)


![12-Imino-9-methyl-10,11-dioxatricyclo[5.3.2.0~1,6~]dodecane-7,8,8-tricarbonitrile](/img/structure/B1230446.png)
![{[(1r,7r)-4-(4-Acetamidophenyl)-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-1-yl]carbamoyloxy}acetic acid](/img/structure/B1230448.png)
![N-(4-fluorophenyl)-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]acetamide](/img/structure/B1230449.png)
![2-[2-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-3,4-dihydro-2H-quinoline](/img/structure/B1230453.png)